3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O3. It is a boronic acid derivative, characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including suzuki-miyaura cross-coupling .
Result of Action
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling could potentially lead to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect the reactivity and stability of boronic acids .
Biochemical Analysis
Biochemical Properties
The role of 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily associated with the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-isopropoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the isopropoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an isopropoxy group.
3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness
3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the combination of the isopropoxy and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of complex molecules with specific functional groups .
Properties
IUPAC Name |
[3-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)10(12,13)14/h3-6,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWWHVQQUGGXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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